molecular formula C24H34O B14304444 Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)- CAS No. 125796-78-3

Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-

Cat. No.: B14304444
CAS No.: 125796-78-3
M. Wt: 338.5 g/mol
InChI Key: GVBLEWKBWJLENX-UHFFFAOYSA-N
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Description

“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” typically involves multiple steps, including:

    Alkylation of Benzene:

    Ether Formation: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.

    Final Assembly: The final step involves the coupling of the substituted benzene with the phenoxy derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the side chains, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: As a precursor for more complex molecules in organic synthesis.

    Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, aromatic hydrocarbons can interact with enzymes, receptors, or other proteins, influencing biological pathways. The presence of bulky substituents like the 2,2-dimethylpropyl and 4-(2-ethylbutyl)phenoxy)methyl groups can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simpler aromatic hydrocarbon with a single methyl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

    Cumene: Features an isopropyl group on the benzene ring.

Uniqueness

“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is unique due to its complex structure, which combines multiple bulky substituents

Properties

CAS No.

125796-78-3

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene

InChI

InChI=1S/C24H34O/c1-6-19(7-2)16-20-12-14-23(15-13-20)25-18-22-10-8-21(9-11-22)17-24(3,4)5/h8-15,19H,6-7,16-18H2,1-5H3

InChI Key

GVBLEWKBWJLENX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(C)(C)C

Origin of Product

United States

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